molecular formula C35H41N3O7 B12366866 TAMRA-PEG3-Alkyne

TAMRA-PEG3-Alkyne

Cat. No.: B12366866
M. Wt: 615.7 g/mol
InChI Key: FBWLTTPCIBDGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-PEG3-Alkyne: is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. . This property makes it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG3-Alkyne involves the conjugation of TAMRA with PEG units and an alkyne group. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:

Chemical Reactions Analysis

Types of Reactions: TAMRA-PEG3-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule .

Common Reagents and Conditions:

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of TAMRA .

Mechanism of Action

The mechanism of action of TAMRA-PEG3-Alkyne involves its ability to undergo CuAAC reactions. The alkyne group of this compound reacts with azide groups on target molecules in the presence of copper catalysts, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules . The fluorescent properties of TAMRA enable the visualization of the labeled molecules, facilitating various analytical and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its combination of fluorescent properties, PEG units, and alkyne groups. The PEG units enhance its solubility and biocompatibility, while the alkyne groups enable efficient CuAAC reactions. This makes it highly versatile for various scientific research applications .

Properties

Molecular Formula

C35H41N3O7

Molecular Weight

615.7 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide

InChI

InChI=1S/C24H22N2O3.C11H19NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-14-7-9-16-10-8-15-6-4-12-11(2)13/h5-14H,1-4H3;1H,4-10H2,2H3,(H,12,13)

InChI Key

FBWLTTPCIBDGIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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